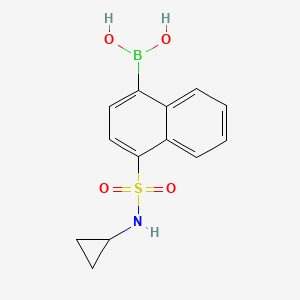

(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid

Übersicht

Beschreibung

(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C13H14BNO4S and its molecular weight is 291.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of (4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Biologische Aktivität

(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid, with the CAS number 1704121-07-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and studies.

- Molecular Formula : C13H14BNO4S

- Molecular Weight : 291.1 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 545.2 ± 60.0 °C at 760 mmHg

The primary mechanism of action for this compound involves its role as a reagent in the Suzuki–Miyaura cross-coupling reaction, a fundamental process in organic synthesis that facilitates the formation of carbon-carbon bonds. This compound interacts with palladium catalysts through transmetalation, leading to the coupling of aryl halides with boronic acids .

Biological Activities

Research has indicated several biological activities associated with this compound:

Case Study 1: Anticancer Research

A study focusing on the structure-activity relationship of boronic acid derivatives highlighted their effectiveness as proteasome inhibitors. The findings suggest that modifications to the boronic acid structure can enhance selectivity and potency against cancer cells .

Case Study 2: Sensing Applications

Research into naphthalene-based boronic acids demonstrated their utility in creating fluorescent sensors for glucose detection. The compounds exhibited significant fluorescence changes upon binding with sugars, indicating their potential for real-time monitoring of glucose levels in diabetic patients.

Comparative Analysis

To better understand the potential applications and effectiveness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Bortezomib | Bortezomib | Proteasome inhibitor; used in multiple myeloma treatment |

| Ixazomib | Ixazomib | N-di-peptidyl boronic acid; anticancer properties |

| Vaborbactam | Vaborbactam | β-lactamase inhibitor; used in combination therapies |

Eigenschaften

IUPAC Name |

[4-(cyclopropylsulfamoyl)naphthalen-1-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c16-14(17)12-7-8-13(11-4-2-1-3-10(11)12)20(18,19)15-9-5-6-9/h1-4,7-9,15-17H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVXRBHWWYILIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.